molecular formula C21H18N4O3 B560459 Nmdpef

Nmdpef

Cat. No.: B560459
M. Wt: 374.4 g/mol
InChI Key: XJIUMLVQBQKCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S29434 is a potent inhibitor of quinone reductase 2, an enzyme involved in the detoxification of natural quinones.

Mechanism of Action

Target of Action

Nmdpef, also known as S29434, is a potent, competitive, selective, and cell-permeable inhibitor of Quinone Reductase 2 (QR2) . QR2 is a cytosolic and ubiquitously expressed flavoprotein that catalyzes the two-electron reduction of quinone to hydroquinones . It has been particularly associated with reactive oxygen species and memory, suggesting a link among QR2, autophagy, and neurodegeneration .

Mode of Action

This compound interacts with QR2 at different organizational levels . It penetrates cell membranes and inhibits QR2-mediated reactive oxygen species (ROS) production . The IC50 values of this compound for human QR2 range from 5 to 16 nM, indicating its high potency .

Biochemical Pathways

This compound affects the biochemical pathways involving QR2 and ROS. By inhibiting QR2, this compound can induce autophagy . Autophagy is a cellular process that removes unnecessary or dysfunctional components, allowing orderly recycling of cellular components. This process is crucial for maintaining cellular homeostasis.

Pharmacokinetics

It is known that this compound is fairly stable in vivo and can penetrate cell membranes .

Result of Action

The inhibition of QR2 by this compound leads to a decrease in QR2-mediated ROS production . This action can restore oocyte maturation and embryo development, suggesting this compound’s potential as a pharmacological target for infertility treatment . Moreover, this compound shows activities that suggest a key role for QR2 in different pathological conditions, including neurodegenerative diseases .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of ROS stimulators. For instance, in the presence of the ROS stimulator vitamin K3 (VK3), this compound can limit changes in NQO2, ROS, malondialdehyde (MDA), Beclin1, and glutathione (GSH) during in vitro aging of ovulated oocytes . This action helps maintain spindle structure, as well as ordered chromosome separation and embryo development potential .

Properties

IUPAC Name

N-[2-(5-methoxy-1,6,11-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,10(15),11,13-heptaen-8-yl)ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-27-17-7-6-15-19(24-17)14(8-10-23-21(26)16-5-3-11-28-16)20-18-13(12-25(15)20)4-2-9-22-18/h2-7,9,11H,8,10,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIUMLVQBQKCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N3CC4=C(C3=C2CCNC(=O)C5=CC=CO5)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does NMDPEF interact with QR2 and what are the downstream effects of this interaction?

A1: this compound acts as a potent inhibitor of QR2, exhibiting nanomolar affinity for the enzyme. While the exact binding mechanism is not fully elucidated in the provided abstracts, studies indicate that this compound directly interacts with QR2, inhibiting its enzymatic activity. This inhibition subsequently reduces the generation of reactive oxygen species (ROS) typically produced by QR2 activity, thereby mitigating oxidative stress. Furthermore, inhibiting QR2 with this compound in astrocytes exposed to paraquat restored autophagic flux, a cellular process important for degrading damaged components and promoting cell survival.

Q2: What is the role of this compound in protecting against paraquat-induced toxicity?

A2: Research suggests that this compound exhibits an "antidote effect" against paraquat toxicity both in vitro and in vivo. This protective effect is attributed to its ability to inhibit QR2, a key enzyme involved in paraquat's mechanism of toxicity. By inhibiting QR2, this compound reduces the generation of ROS, thus preventing oxidative stress and subsequent cellular damage induced by paraquat. This protection was observed in astrocytes, which are critical for neuronal support, and indicates a potential therapeutic avenue for paraquat poisoning and neurodegenerative diseases involving oxidative stress.

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